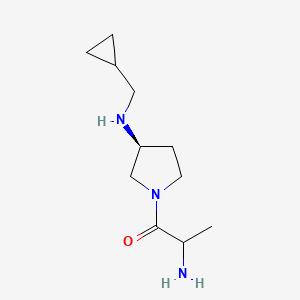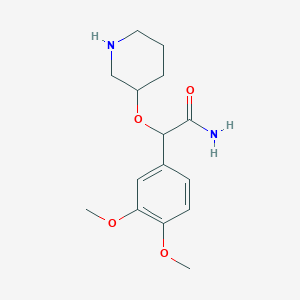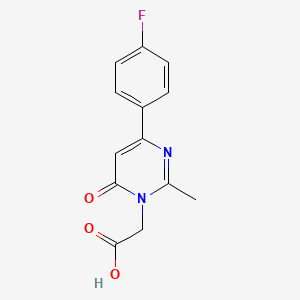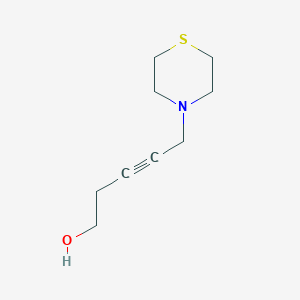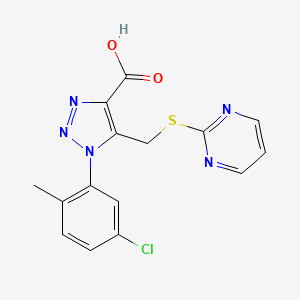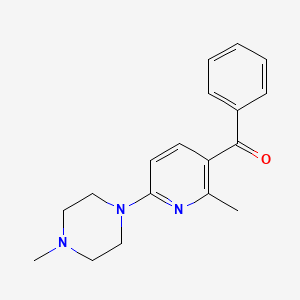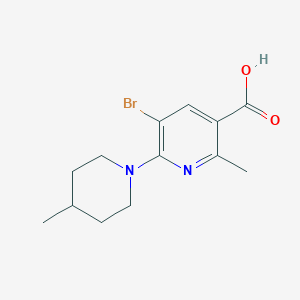
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . This method is practical and mild, offering a facile alternative to traditional reaction protocols. Another approach involves the use of titanocene-catalyzed reductive domino reactions, which provide gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic systems and green chemistry principles. For example, the use of reusable catalysts in multicomponent reactions under green conditions has been reported . These methods are not only efficient but also environmentally friendly, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) . The conditions for these reactions are typically mild, often carried out at ambient temperature and pressure.
Major Products: The major products formed from these reactions include β-hydroxydihydropyrans and gem-difluorobishomoallylic alcohols . These products are valuable intermediates in the synthesis of more complex molecules.
科学的研究の応用
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being investigated for its potential use in treating various diseases. Additionally, the compound has industrial applications, particularly in the production of fine chemicals and pharmaceutical intermediates .
類似化合物との比較
N4-Cyclopentyltetrahydro-2H-pyran-3,4-diaminedihydrochloride can be compared with other similar compounds, such as 3,4-dihydro-2H-pyrans and their derivatives . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The unique combination of a cyclopentyl group and a tetrahydropyran ring in this compound sets it apart from other compounds in this class, offering distinct advantages in terms of stability and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this promising compound.
特性
分子式 |
C10H22Cl2N2O |
|---|---|
分子量 |
257.20 g/mol |
IUPAC名 |
4-N-cyclopentyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-7-13-6-5-10(9)12-8-3-1-2-4-8;;/h8-10,12H,1-7,11H2;2*1H |
InChIキー |
GORLCTQGZKATBI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2CCOCC2N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


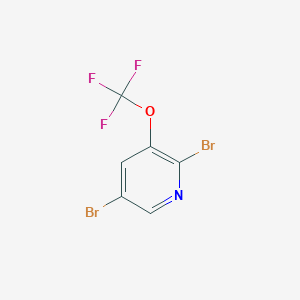
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793128.png)
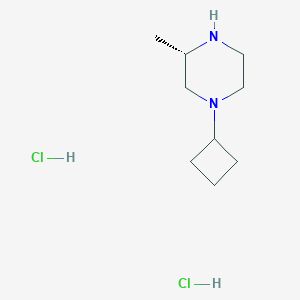

![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
